Chlorosulfonic acid

説明

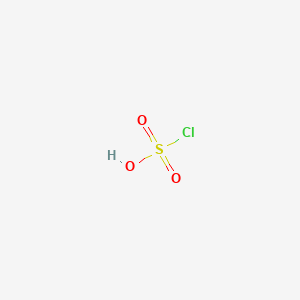

Structure

3D Structure

特性

IUPAC Name |

sulfurochloridic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3S/c1-5(2,3)4/h(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHPWXDJESJLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHO3S, Array, ClSO3H | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chlorosulfonic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorosulfonic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029706 | |

| Record name | Chlorosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorosulfonic acid appears as a colorless to yellow colored fuming liquid with a pungent odor. Density 14.7 lb / gal. Causes severe burns. Very toxic by inhalation. Corrosive to metals., Liquid, A colorless to yellow colored fuming liquid with a pungent odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorosulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorosulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

311 °F at 760 mmHg (USCG, 1999), 151-152 °C AT 755 MM HG; 74-75 °C AT 19 MM HG; 60-64 °C AT 2-4 MM HG, at 100kPa: 151-152 °C | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

/COMMON SOLVENTS INCLUDE/ LIQUID SULFUR DIOXIDE, PYRIDINE, & DICHLOROETHANE., Solubility in water: reaction | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, SPECIFIC GRAVITY: 1.76-1.77 AT 20 °C/20 °C; 1.784 AT 0 °C/4 °C; 1.753 AT 20 °C/4 °C., Relative density (water = 1): 1.75 | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.02 (AIR= 1), Relative vapor density (air = 1): 4.02 | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.55 mmHg (USCG, 1999), 0.75 [mmHg], 1 MM HG AT 32 °C, Vapor pressure, Pa at 20 °C: 133 | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorosulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS OR SLIGHTLY YELLOW LIQUID | |

CAS No. |

7790-94-5 | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorosulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorosulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorosulfonic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chlorosulfonic-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Chlorosulfuric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorosulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorosulphuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O9AXL1TJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-112 °F (USCG, 1999), -80 °C | |

| Record name | CHLOROSULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5911 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROSULFONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Guide to the Theoretical Properties of Chlorosulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlorosulfonic acid (CSA) is a highly corrosive and reactive substance. It reacts violently with water and can cause severe burns upon contact.[1][2][3] All handling and experiments should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. This document is intended for informational purposes only and does not constitute a substitute for rigorous safety protocols and primary experimental literature.

Introduction

This compound (ClSO₃H), also known as chlorosulfuric acid, is a versatile and powerful reagent widely employed in organic synthesis.[4][5] It serves as a potent agent for sulfonation, sulfation, chlorosulfonation, and cyclization reactions, making it a key building block in the synthesis of pharmaceuticals, detergents, dyes, and ion-exchange resins.[4][5] This guide provides an in-depth overview of the core theoretical properties of this compound, including its molecular structure, physicochemical characteristics, spectroscopic data, and reactivity. Quantitative data is summarized for clarity, and key concepts are illustrated through diagrams.

Molecular and Structural Properties

This compound is a tetrahedral molecule, structurally analogous to sulfuric acid with one hydroxyl group replaced by a chlorine atom.[5][6] The molecule's descriptive formula is often written as SO₂(OH)Cl to emphasize its structure.[6]

Key Identifiers and Physical Properties

A summary of the fundamental properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | ClHO₃S | [7][8][9] |

| Molecular Weight | 116.52 g/mol | [7][10][11] |

| CAS Registry Number | 7790-94-5 | [7][12] |

| Appearance | Colorless to yellow fuming liquid | [1][13] |

| Odor | Pungent, acrid | [1][2] |

| Density | 1.753 g/mL at 25 °C | [14][15] |

| Melting Point | -80 °C (-112 °F) | [11][12] |

| Boiling Point | 151-152 °C at 755 mmHg | [11][14] |

| Vapor Pressure | 1 mmHg at 20 °C | [16] |

| Refractive Index (n²⁰/D) | 1.433 | [14][15] |

Molecular Geometry

Thermodynamic and Spectroscopic Properties

The thermodynamic and spectroscopic data are crucial for understanding the stability, reactivity, and analytical characterization of this compound.

Thermodynamic Data

Key thermodynamic parameters for this compound are summarized in Table 2.

| Property | Value | Unit |

| Enthalpy of Formation (ΔfH°gas) | -664.65 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -668.17 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 55.29 | kJ/mol |

| Enthalpy of Fusion (ΔfusH°) | 15.42 | kJ/mol |

| Ideal Gas Heat Capacity (Cpg) | 86.28 (at 376.79 K) | J/mol·K |

(Data sourced from Cheméo using the Joback Method)[10]

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorptions corresponding to the S=O, S-O, S-Cl, and O-H functional groups. The sulfonyl group (-SO₂-) typically shows strong asymmetric and symmetric stretching vibrations.[14][17]

-

S=O Asymmetric Stretch: ~1366 cm⁻¹[17]

-

S=O Symmetric Stretch: ~1166 cm⁻¹[17]

-

Other vibrations corresponding to S-Cl and S-OH bonds are also present.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of hydrogen atoms attached to carbon, ¹H NMR is of limited use for the pure compound but is essential for characterizing its reaction products, such as arenesulfonyl chlorides.[18][19] Similarly, ¹³C NMR is used to analyze the organic products of its reactions.[20]

Chemical Properties and Reactivity

This compound is a highly reactive compound, acting as a strong acid and a powerful sulfonating, dehydrating, oxidizing, and chlorinating agent.[2][14]

Hydrolysis

One of the most notable reactions of this compound is its violent, exothermic reaction with water. This hydrolysis produces sulfuric acid and hydrogen chloride gas, resulting in copious white fumes.[1][21]

Reaction: ClSO₃H + H₂O → H₂SO₄ + HCl[21]

This reactivity underscores the need for stringent anhydrous conditions during its use in organic synthesis.

Electrophilic Aromatic Substitution (Sulfonation)

This compound is a premier reagent for the sulfonation and chlorosulfonation of aromatic compounds. The reaction mechanism is complex and can vary with temperature and substrate.[4][22]

-

At low temperatures , the intact this compound molecule or the electrophile SO₂Cl⁺ may be the reacting species.[4][22]

-

At higher temperatures , decomposition can generate sulfur trioxide (SO₃), which then acts as the sulfonating agent.[4][22]

The general process involves an electrophilic attack on the aromatic ring to form a sulfonic acid, which can then be converted to a sulfonyl chloride in the presence of excess reagent.[22][23] This is a cornerstone reaction for producing sulfa drugs and other key pharmaceutical intermediates.[4]

Experimental Protocols: Principles of Analysis

Detailed, step-by-step experimental protocols are beyond the scope of this guide and must be sourced from primary, peer-reviewed literature. However, the principles behind common analytical methods for quality control are outlined below.

Purity Assay by Titration

The purity of industrial this compound can be determined using a two-step titration method. This approach allows for the quantification of total acidity and the chloride content.

Principle of Methodology:

-

Sample Preparation: A known weight of this compound is carefully hydrolyzed in a controlled manner, typically by adding it to a cooled aqueous solution or a mixture of water and an inert solvent to manage the exothermic reaction. This converts the this compound into sulfuric acid and hydrochloric acid.

-

Total Acidity Titration: The resulting acidic solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a potentiometric endpoint or an appropriate indicator.[24] This first step determines the total moles of H⁺ from both the sulfuric and hydrochloric acids.

-

Chloride Content Titration (Argentometric): Following the neutralization, the same solution is then titrated with a standardized solution of silver nitrate (B79036) (AgNO₃).[24] The silver ions react with the chloride ions to form a silver chloride (AgCl) precipitate. The endpoint can be determined potentiometrically or with an indicator like potassium chromate (B82759) (Mohr's method).

-

Calculation: By using the volumes of titrant from both steps, the individual concentrations of the precursor acids, and thus the purity of the original this compound, can be calculated.[24]

Another proposed method involves a precipitation titration where excess barium chloride is added to precipitate sulfate (B86663) ions after hydrolysis. The excess barium is then back-titrated with a standardized EDTA solution.[25]

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 3. macro.lsu.edu [macro.lsu.edu]

- 4. api.pageplace.de [api.pageplace.de]

- 5. researchgate.net [researchgate.net]

- 6. Chlorosulfuric acid - Wikipedia [en.wikipedia.org]

- 7. Chloridosulfuric acid [webbook.nist.gov]

- 8. Chloridosulfuric acid [webbook.nist.gov]

- 9. Chloridosulfuric acid [webbook.nist.gov]

- 10. chemeo.com [chemeo.com]

- 11. This compound [drugfuture.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

- 13. This compound | SO2(OH)Cl | CID 24638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. 氯磺酸,99% ClSO3H [sigmaaldrich.com]

- 16. atul.co.in [atul.co.in]

- 17. researchgate.net [researchgate.net]

- 18. 4-Chlorobenzenesulfonic acid(98-66-8) 1H NMR spectrum [chemicalbook.com]

- 19. stacks.cdc.gov [stacks.cdc.gov]

- 20. 4-(CHLOROSULFONYL)BENZOIC ACID(10130-89-9) 13C NMR [m.chemicalbook.com]

- 21. Chlorosulfuric acid - Sciencemadness Wiki [sciencemadness.org]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. CN105301176A - Analysis method of industrial this compound - Google Patents [patents.google.com]

- 25. CN105548162B - The assay method of chlorosulfuric acid in thionyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reaction Kinetics and Mechanisms of Chlorosulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction kinetics and mechanisms of chlorosulfonic acid (ClSO₃H), a versatile and highly reactive reagent. Its utility in organic synthesis, particularly in the pharmaceutical and materials sciences, stems from its potent ability to introduce the sulfonyl group into a wide array of organic molecules. Understanding the kinetics and mechanisms of these reactions is paramount for controlling reaction outcomes, optimizing yields, and ensuring operational safety.

This compound is a strong acid and a powerful dehydrating agent, and its reactions are often rapid and highly exothermic.[1] It is primarily used for sulfonation, chlorosulfonation, and sulfation of organic compounds. The reactivity and reaction pathway are highly dependent on the substrate, reaction temperature, and the solvent employed.[2]

Reaction Mechanisms and Signaling Pathways

The reactions of this compound can be broadly categorized based on the substrate and the nature of the chemical transformation. The primary mechanistic pathways involve electrophilic attack by a sulfur-containing species derived from this compound.

Electrophilic Aromatic Substitution (Sulfonation and Chlorosulfonation)

The reaction of this compound with aromatic compounds is a cornerstone of its synthetic utility, proceeding via an electrophilic aromatic substitution (EAS) mechanism. The nature of the electrophile can vary depending on the reaction conditions.[2]

At lower temperatures, this compound can self-ionize to generate the electrophile, SO₂Cl⁺.[3] The reaction is often third order in this compound, suggesting a complex equilibrium to form the reactive species.[2]

At higher temperatures, this compound can decompose to generate sulfur trioxide (SO₃), which then acts as the electrophile.[3]

The overall reaction can lead to either the sulfonic acid or the sulfonyl chloride, depending on the stoichiometry. With an equimolar amount of this compound, the primary product is the sulfonic acid. In the presence of excess this compound, the initially formed sulfonic acid is converted to the sulfonyl chloride.[2]

Reaction with Alcohols (Sulfation)

This compound reacts readily with alcohols to form alkyl sulfates. This reaction is highly exothermic and typically carried out at low temperatures to minimize side reactions.[4] The reaction proceeds through the formation of an intermediate chlorosulfate (B8482658) ester, which can then be neutralized.

Reaction with Polymers

This compound is used to sulfonate various polymers, such as polystyrene, to introduce sulfonic acid groups and modify their properties (e.g., for use as ion-exchange resins). The reaction is an electrophilic substitution on the aromatic rings of the polymer. The kinetics of this reaction can be complex and may follow a first-order reversible model, where the byproduct HCl can induce a desulfonation process.

Quantitative Kinetic Data

The rapid and often heterogeneous nature of this compound reactions makes detailed kinetic studies challenging. Consequently, comprehensive tables of rate constants and activation energies are scarce in the literature. The following tables summarize the available quantitative data.

| Reactant | Product | Solvent | Temperature (°C) | Reaction Order | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Benzene | Benzenesulfonyl Chloride | Dichloromethane | 25 | 1st (in Benzene), 3rd (in ClSO₃H) | Not specified | Not specified | [2] |

| Toluene | Toluenesulfonyl Chloride | Dichloromethane | 25 | 1st (in Toluene), 3rd (in ClSO₃H) | Not specified | Not specified | [2] |

| N-methylaniline | p-aminobenzenesulfonic acid | o-dichlorobenzene | Not specified | 2nd (irreversible) | Not specified | Not specified | [2] |

| N,N-dimethylaniline | p-aminobenzenesulfonic acid | o-dichlorobenzene | Not specified | 1st (irreversible) | Not specified | Not specified | [2] |

| o-alkylphenols | Alkylphenyl hydrogen sulfate | Dichloromethane | Not specified | 1st (in intermediate) | Not specified | Not specified | [2] |

| Reactant | Solvent | Temperature (°C) | kH/kD | Reference |

| Benzene | Dichloromethane | 25 | 1.50-1.70 | [2] |

| Benzene | Nitromethane | 25 | 1.50-1.70 | [2] |

Experimental Protocols

Due to the hazardous nature of this compound, all experimental work must be conducted with strict safety precautions in a well-ventilated fume hood, with appropriate personal protective equipment.[2]

General Safety and Handling Protocol

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger quantities, a respirator may be necessary.[2]

-

Ventilation: Always work in a well-ventilated fume hood.[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors.[1]

-

Quenching: this compound reacts violently with water.[5] To quench a reaction, slowly pour the reaction mixture onto crushed ice with vigorous stirring. Never add water directly to this compound.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from water, bases, and organic materials. Keep containers tightly sealed.[2]

Kinetic Study of Aromatic Sulfonation (Batch Method)

This protocol is a generalized procedure based on descriptions of batch chlorosulfonation reactions.[6]

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a trap for HCl gas. The flask is placed in a cooling bath.

-

Reagent Charging: The aromatic substrate is dissolved in an appropriate solvent (e.g., dichloromethane) in the reaction flask and cooled to the desired temperature (e.g., 0 °C).

-

Reaction Initiation: this compound is added dropwise from the dropping funnel over a specified period while maintaining a constant temperature.

-

Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn.

-

Quenching: Each aliquot is immediately quenched by adding it to a known volume of a suitable quenching agent (e.g., a chilled aqueous solution of a base or a large volume of cold water/ice) to stop the reaction.[6]

-

Analysis: The concentration of the reactant or product in the quenched samples is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC).[7]

-

Data Analysis: The concentration versus time data is plotted to determine the reaction order and calculate the rate constant.

Kinetic Study of Fast Reactions (Stopped-Flow Method)

For reactions that are too fast to be monitored by conventional methods, the stopped-flow technique is employed. This method allows for rapid mixing of reactants and monitoring of the reaction progress on a millisecond timescale.

-

Instrument Setup: A stopped-flow spectrophotometer is used. One syringe is filled with a solution of the aromatic compound in a suitable solvent, and the other syringe is filled with a solution of this compound in the same solvent.

-

Reaction Initiation and Monitoring: The two solutions are rapidly mixed in a mixing chamber and then flow into an observation cell. The flow is abruptly stopped, and the change in absorbance or fluorescence at a specific wavelength is monitored as a function of time.

-

Data Acquisition: The instrument's software records the absorbance/fluorescence data at very short time intervals.

-

Data Analysis: The kinetic data is fitted to an appropriate rate law (e.g., first-order, second-order) to determine the rate constant.

Conclusion

The reaction kinetics and mechanisms of this compound are complex and highly dependent on the specific reaction conditions. While the general mechanistic pathways, particularly for electrophilic aromatic substitution, are reasonably well understood, there is a notable scarcity of comprehensive quantitative kinetic data in the literature. This guide has summarized the currently available information on reaction mechanisms, kinetic parameters, and experimental protocols. Further research employing modern kinetic techniques, such as stopped-flow spectroscopy and in-situ reaction monitoring, is needed to build a more complete quantitative understanding of these important reactions. Such data will be invaluable for the rational design and optimization of synthetic processes involving this powerful reagent in the pharmaceutical and chemical industries.

References

- 1. macro.lsu.edu [macro.lsu.edu]

- 2. api.pageplace.de [api.pageplace.de]

- 3. 20.210.105.67 [20.210.105.67]

- 4. US3313838A - Reaction of this compound with alkoxylated alkyl phenols - Google Patents [patents.google.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105301176A - Analysis method of industrial this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermodynamic Data of Chlorosulfonic Acid Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the reactions of chlorosulfonic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes tabulated thermodynamic data, detailed experimental protocols, and visualizations of reaction pathways and experimental workflows.

Introduction to this compound

This compound (HSO₃Cl) is a highly reactive inorganic compound.[1][2] It is a colorless to pale yellow, fuming liquid with a pungent odor.[3][4] Due to its strong acidic and dehydrating properties, it is widely used in organic synthesis as a sulfonating, sulfating, and chlorosulfonating agent.[5][6] Its utility spans the manufacturing of detergents, pharmaceuticals, dyes, and other specialty chemicals.[6]

The high reactivity of this compound, particularly its violent reaction with water, necessitates careful handling and a thorough understanding of the thermodynamics of its reactions to ensure safety and control in a laboratory and industrial setting.[4][5][7]

Thermodynamic Data for this compound

A compilation of the fundamental thermodynamic properties of this compound is presented in Table 1. This data is essential for theoretical calculations and for understanding the energy landscape of its reactions.

Table 1: Thermodynamic Properties of this compound

| Property | Value | Units | Reference(s) |

| Standard Enthalpy of Formation (ΔfH°) | |||

| Gas (298.15 K) | -597.1 | kJ/mol | [8] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | |||

| Gas (298.15 K) | Not explicitly found | kJ/mol | |

| Standard Molar Entropy (S°) | |||

| Gas (298.15 K) | Not explicitly found | J/(mol·K) | |

| Heat Capacity (Cp) | |||

| Gas (298.15 K) | Not explicitly found | J/(mol·K) | |

| Enthalpy of Vaporization (ΔvapH°) | 45.8 | kJ/mol | [9] |

| Enthalpy of Fusion (ΔfusH°) | Not explicitly found | kJ/mol | |

| Heat of Solution in Water (ΔsolH°) | -168.6 | kJ/mol | [8] |

Thermodynamics of this compound Reactions

The reactions of this compound are typically highly exothermic.[10] This section provides available quantitative data for some of its key reactions.

Hydrolysis

This compound reacts violently and exothermically with water to produce sulfuric acid and hydrogen chloride gas.[4][5]

Reaction: HSO₃Cl(l) + H₂O(l) → H₂SO₄(l) + HCl(g)

Sulfation of Alcohols

This compound is commonly used for the sulfation of alcohols to produce alkyl sulfates.[2] The reaction is generally rapid and exothermic.[11] The National Institute of Standards and Technology (NIST) provides some reaction thermochemistry data for the sulfation of specific long-chain alcohols.

Reaction: ROH + HSO₃Cl → ROSO₃H + HCl

Table 2: Enthalpy of Reaction for the Sulfation of Alcohols with this compound

| Reactant (Alcohol) | Product | Enthalpy of Reaction (ΔrH°) | Method | Solvent | Reference(s) |

| n-Pentadecanol | Pentadecyl sulfuric acid | 56 ± 3 kJ/mol | Calorimetry | Dichloromethane | [NIST WebBook] |

| 1-Hexadecanol | Hexadecyl sulfuric acid | 57 ± 3 kJ/mol | Calorimetry | Dichloromethane | [NIST WebBook] |

| 1-Butanol | Butyl sulfuric acid | Data not found | |||

| Ethanol | Ethyl sulfuric acid | Data not found |

Note: The available data is limited, and further experimental studies are needed to provide a more comprehensive dataset.

Sulfonation of Aromatic Compounds

The reaction of this compound with aromatic compounds can lead to either sulfonation (introduction of a -SO₃H group) or chlorosulfonation (introduction of a -SO₂Cl group), depending on the reaction conditions.[12] These reactions are fundamental in the synthesis of many organic compounds.

General Reaction (Sulfonation): ArH + HSO₃Cl → ArSO₃H + HCl

General Reaction (Chlorosulfonation): ArH + 2HSO₃Cl → ArSO₂Cl + H₂SO₄ + HCl

Quantitative thermodynamic data for these reactions are not well-documented in readily accessible sources. The reactions are known to be exothermic, but specific values for ΔrH°, ΔrS°, and ΔrG° for various aromatic substrates are needed for a complete thermodynamic profile.

Experimental Protocols for Calorimetric Measurements

Determining the thermodynamic parameters of this compound reactions requires specialized calorimetric techniques that can safely handle its high reactivity. The following are generalized protocols that must be adapted with stringent safety measures.

Safety Precautions for Calorimetry with this compound

Given the hazardous nature of this compound, the following safety protocols are mandatory:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[7][13] Work in a well-ventilated fume hood is essential.[4][7]

-

Handling: Dispense this compound using a dry, glass syringe or a similar corrosion-resistant device.[13] Avoid contact with moisture at all times to prevent violent reactions.[4][7]

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[4] Have appropriate neutralizing agents, such as sodium bicarbonate or lime, readily available for spills.[5]

Protocol for Determining the Enthalpy of Reaction using Solution Calorimetry

This protocol outlines a general procedure for measuring the heat of reaction of this compound with an organic substrate in a solvent.

Materials:

-

Isothermal or isoperibol reaction calorimeter

-

Glass reaction vessel with a tight-fitting lid equipped with ports for a stirrer, temperature probe, and reactant injection

-

Calibrated temperature probe (e.g., a thermistor)

-

Injection syringe or pump for controlled addition of this compound

-

Inert, dry solvent (e.g., dichloromethane, chloroform)

-

Organic substrate

-

This compound

Procedure:

-

Calorimeter Calibration: Calibrate the calorimeter by a known electrical heat pulse or a standard chemical reaction to determine its heat capacity.

-

Sample Preparation: Accurately weigh the organic substrate and dissolve it in a known volume of the dry, inert solvent within the reaction vessel.

-

Thermal Equilibration: Allow the solution in the calorimeter to reach thermal equilibrium, indicated by a stable temperature reading.

-

Reactant Addition: Slowly and carefully inject a known, stoichiometric amount of this compound into the reaction vessel while continuously stirring and recording the temperature. The rate of addition should be controlled to manage the heat evolution.

-

Data Acquisition: Record the temperature change over time until the reaction is complete and the temperature returns to a stable baseline.

-

Calculation:

-

Calculate the total heat evolved (q_total) by considering the temperature change (ΔT), the heat capacity of the calorimeter and its contents.

-

The enthalpy of reaction (ΔrH°) is then calculated by dividing the total heat evolved by the number of moles of the limiting reactant.

-

Reaction Pathways and Experimental Workflows

Visualizing the complex processes involved in this compound reactions and their thermodynamic analysis can aid in understanding. The following diagrams are generated using the Graphviz DOT language.

Chlorosulfonation of Benzene (B151609)

The chlorosulfonation of benzene with excess this compound proceeds through an initial sulfonation step to form benzenesulfonic acid, which then reacts further to yield benzenesulfonyl chloride.

Sulfation of an Alcohol

The sulfation of an alcohol with this compound is a more direct reaction resulting in the formation of an alkyl sulfuric acid and hydrogen chloride.

Experimental Workflow for Reaction Calorimetry

The following diagram illustrates a generalized workflow for determining the enthalpy of reaction for a this compound reaction.

Conclusion

This technical guide has summarized the currently available thermodynamic data for this compound and its reactions, highlighting significant gaps in the literature, particularly concerning quantitative reaction data. The provided experimental protocols and safety guidelines offer a framework for researchers to safely conduct calorimetric studies with this hazardous but synthetically valuable reagent. The visualized reaction pathways and experimental workflow aim to provide a clearer understanding of the processes involved. Further research is critically needed to expand the thermodynamic database for this compound reactions to enhance process safety, optimization, and the development of new synthetic methodologies.

References

- 1. benchchem.com [benchchem.com]

- 2. chemithon.com [chemithon.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 5. macro.lsu.edu [macro.lsu.edu]

- 6. api.pageplace.de [api.pageplace.de]

- 7. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 8. CALORIMETRY EXPERIMENT B [jan.ucc.nau.edu]

- 9. Chloridosulfuric acid [webbook.nist.gov]

- 10. US3337601A - Process for the production of alcohol sulfates - Google Patents [patents.google.com]

- 11. US3755407A - Sulfation process for secondary alcohols - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. research.uga.edu [research.uga.edu]

An In-depth Technical Guide to the Molecular Structure and Bonding of Chlorosulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosulfonic acid (HSO₃Cl), a cornerstone reagent in organic synthesis, particularly in the pharmaceutical and dye industries, possesses a molecular structure that dictates its high reactivity and utility. This technical guide provides a comprehensive examination of the molecular architecture and chemical bonding of this compound, drawing upon data from advanced experimental techniques and computational chemistry. The document summarizes key structural parameters, details the methodologies for their determination, and offers an in-depth analysis of the electronic interactions governing its properties.

Molecular Structure

This compound adopts a distorted tetrahedral geometry around the central sulfur atom.[1] Early studies definitively established that the chlorine atom is directly bonded to the sulfur atom, a structural feature crucial to its chemical behavior.[1] The molecule lacks a plane of symmetry, primarily due to the orientation of the hydroxyl group, which leads to distinct rotational spectra.

Molecular Geometry

The precise determination of this compound's molecular geometry has been achieved through a combination of gas-phase experimental techniques, primarily high-resolution microwave spectroscopy, and corroborated by quantum chemical calculations.

Table 1: Molecular Geometry of this compound

| Parameter | Experimental Value | Computational Value (Method) |

| Bond Lengths (Å) | ||

| S-Cl | Data not explicitly found in a table | 2.043 (MP2/aug-cc-pVTZ) |

| S=O (symmetric) | Data not explicitly found in a table | 1.421 (MP2/aug-cc-pVTZ) |

| S=O (asymmetric) | Data not explicitly found in a table | 1.421 (MP2/aug-cc-pVTZ) |

| S-O | Data not explicitly found in a table | 1.575 (MP2/aug-cc-pVTZ) |

| O-H | Data not explicitly found in a table | 0.963 (MP2/aug-cc-pVTZ) |

| Bond Angles (°) ** | ||

| O=S=O | Data not explicitly found in a table | 122.9 (MP2/aug-cc-pVTZ) |

| O=S-Cl | Data not explicitly found in a table | 107.8 (MP2/aug-cc-pVTZ) |

| O=S-O | Data not explicitly found in a table | 110.1 (MP2/aug-cc-pVTZ) |

| Cl-S-O | Data not explicitly found in a table | 101.9 (MP2/aug-cc-pVTZ) |

| S-O-H | Data not explicitly found in a table | 111.4 (MP2/aug-cc-pVTZ) |

| Dihedral Angle (°) ** | ||

| Cl-S-O-H | Data not explicitly found in a table | 87.4 (MP2/aug-cc-pVTZ) |

Note: While high-resolution rotational constants have been experimentally determined, a definitive, peer-reviewed publication with the explicitly derived experimental bond lengths and angles in a tabular format was not identified in the literature search. The provided computational values are from studies whose calculated rotational constants show excellent agreement with experimental data.

Chemical Bonding

The bonding in this compound is characterized by a highly polarized covalent framework, which is key to its reactivity as a strong acid and a sulfonating agent. The central sulfur atom, in its +6 oxidation state, forms four covalent bonds: two double bonds to oxygen atoms, one single bond to another oxygen atom (of the hydroxyl group), and one single bond to a chlorine atom.

A Lewis structure representation provides a foundational understanding of the electron distribution:

Caption: Lewis structure of this compound.

A more nuanced understanding of the bonding is provided by quantum chemical analyses, such as Natural Bond Orbital (NBO) analysis. These studies reveal significant delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the antibonding orbitals of adjacent sulfur-oxygen and sulfur-chlorine bonds. This electron delocalization, a form of negative hyperconjugation, contributes to the stability of the molecule and influences the bond strengths and lengths. The high electronegativity of the oxygen and chlorine atoms induces a strong positive partial charge on the sulfur atom, making it highly susceptible to nucleophilic attack. This electronic feature is fundamental to its role as a potent electrophile in chemical reactions.

Experimental Protocols

The determination of the molecular structure of this compound relies on sophisticated experimental techniques capable of probing the geometry of molecules in the gas phase, where intermolecular interactions are minimized.

High-Resolution Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise rotational constants of a molecule, from which its moments of inertia and, subsequently, its detailed geometry can be derived.

Methodology:

-

Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber. Due to its corrosive nature, specialized handling techniques and corrosion-resistant materials for the inlet system are required. The sample is often seeded in an inert carrier gas, such as argon or neon, and expanded through a supersonic nozzle. This process cools the molecules to very low rotational temperatures, simplifying the resulting spectrum.

-

Microwave Irradiation: The cooled molecular beam is passed through a microwave cavity or subjected to a pulse of microwave radiation. The frequency of the microwaves is swept over a specific range (e.g., 5–18 GHz).

-

Detection: When the microwave frequency matches a rotational transition of the molecule, the molecules absorb energy. This absorption is detected by sensitive electronics. In Fourier-transform microwave spectroscopy, the decay of the coherent emission from the polarized molecules is detected and then Fourier-transformed to obtain the frequency-domain spectrum.

-

Data Analysis: The resulting spectrum consists of a series of sharp absorption lines. By assigning these lines to specific rotational transitions for the parent molecule and its isotopologues (e.g., containing ³⁷Cl or ³⁴S), the rotational constants (A, B, and C) can be precisely determined. These constants are then used in structural fitting programs to calculate the bond lengths and angles.

Caption: Experimental workflow for microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is another primary technique for determining the structure of molecules in the gaseous state. It involves scattering a beam of high-energy electrons off the gas-phase molecules and analyzing the resulting diffraction pattern.

Methodology:

-

Sample Introduction: A fine jet of this compound vapor is effused into a vacuum chamber. The corrosive nature of the sample necessitates the use of a corrosion-resistant nozzle and a cold trap to condense the gas after interaction with the electron beam, preventing contamination of the apparatus.

-

Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed through the gas jet. The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often a CCD or imaging plate).

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This intensity pattern contains information about the distances between all pairs of atoms in the molecule. Through a complex analysis involving Fourier transformation of the diffraction data, a radial distribution curve is generated, from which the internuclear distances (bond lengths) and, indirectly, the bond angles can be determined.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, provides a visual representation of the molecular structure of this compound, highlighting its tetrahedral geometry.

Caption: Ball-and-stick model of this compound.

Conclusion

The molecular structure and bonding of this compound have been well-characterized through a synergistic combination of high-resolution microwave spectroscopy, gas-phase electron diffraction, and quantum chemical calculations. The molecule exhibits a distorted tetrahedral geometry with a unique set of bond lengths and angles that are a direct consequence of the electronic interactions between the constituent atoms. A thorough understanding of this structure is paramount for professionals in research and drug development, as it provides the fundamental basis for its reactivity and its application in the synthesis of a vast array of important organic compounds. The detailed experimental protocols and structural data presented in this guide offer a valuable resource for further investigation and application of this versatile chemical reagent.

References

An In-depth Technical Guide to the Historical Discovery and Synthesis of Chlorosulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfonic acid (HSO₃Cl), a versatile and highly reactive reagent, holds a significant position in the landscape of chemical synthesis. Its utility as a sulfonating, chlorosulfonating, and dehydrating agent has made it indispensable in the production of a wide array of commercially important compounds, including detergents, pharmaceuticals, dyes, and pigments.[1] This technical guide provides a comprehensive overview of the historical discovery and the evolution of the synthesis of this compound, presenting detailed experimental protocols for both historical and modern production methods. Quantitative data is summarized for comparative analysis, and key reaction pathways are visualized to facilitate a deeper understanding of the underlying chemistry.

Historical Discovery by Alexander William Williamson (1854)

The first synthesis of this compound is credited to the British chemist Alexander William Williamson in 1854.[2] His work, detailed in a paper titled "Note on the decomposition of sulphuric acid by pentachloride of phosphorus," published in the Proceedings of the Royal Society of London, marked a significant advancement in the understanding of the composition of sulfuric acid.[3][4][5][6] Williamson's discovery was achieved through the reaction of phosphorus pentachloride (PCl₅) with sulfuric acid (H₂SO₄).[2][7] This synthesis route, while historically significant, is now primarily of academic interest and suitable for laboratory-scale preparations due to the nature of the reagents and the reaction byproducts.

Experimental Protocol: Williamson's Synthesis (Laboratory Scale)

This protocol is based on modern interpretations of Williamson's original work for a laboratory setting.

Materials:

-

Concentrated Sulfuric Acid (H₂SO₄, 98%) or Oleum (B3057394) (fuming sulfuric acid)

-

Phosphorus Pentachloride (PCl₅)

-

Ice bath

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place a measured quantity of concentrated sulfuric acid or oleum. For instance, 226 g of phosphorus pentachloride can be gradually added to oleum (density 1.84 g/mL) at 15°C.[8]

-

Slowly and cautiously add phosphorus pentachloride to the sulfuric acid in small portions. The reaction is exothermic and produces hydrogen chloride (HCl) gas, which should be vented through a proper scrubbing system.

-

Maintain the reaction temperature by using an ice bath to control the exothermic reaction.

-

After the addition of phosphorus pentachloride is complete, the reaction mixture is gently warmed to complete the reaction.

-

The resulting mixture contains this compound, phosphoryl chloride (POCl₃), and unreacted starting materials.

-

The this compound is then isolated by fractional distillation. The fraction boiling between 150-165°C is collected.[8]

-

For higher purity, the collected distillate can be redistilled, collecting the fraction at the boiling point of this compound (approximately 151-152°C).[8]

Reaction:

H₂SO₄ + PCl₅ → HSO₃Cl + POCl₃ + HCl[3]

Modern Industrial Synthesis

The contemporary industrial-scale production of this compound is predominantly achieved through the direct and continuous reaction of dry hydrogen chloride (HCl) gas with sulfur trioxide (SO₃).[2][9] This method is highly efficient and scalable. The sulfur trioxide is often used in the form of oleum, which is a solution of SO₃ in sulfuric acid.[8]

Experimental Protocol: Industrial Synthesis (Continuous Process)

This protocol outlines the general principles of the modern industrial manufacturing process. Specific parameters may vary between different manufacturing plants.

Materials:

-

Dry Hydrogen Chloride (HCl) gas

-

Sulfur Trioxide (SO₃), either as a liquid or in the form of oleum

-

Packed column reactor or a series of stirred-tank reactors

-

Cooling system (e.g., water-cooled condenser)

Procedure:

-

Dry hydrogen chloride gas and liquid sulfur trioxide (or oleum) are continuously fed into a reactor. The reaction can be carried out in a packed column or a series of reactors to ensure efficient mixing and heat transfer.

-

The reaction is highly exothermic, and the temperature is typically maintained between 50-80°C, although some processes may operate at higher temperatures (e.g., 115-130°C).[2] Effective heat removal is critical to prevent the decomposition of the product.[2]

-

The molar ratio of the reactants is carefully controlled to be near equimolar to ensure high conversion and minimize byproducts.[2]

-

The crude this compound is continuously withdrawn from the reactor.

-

Depending on the required purity, the product may undergo a purification step, such as distillation, to remove any unreacted starting materials or byproducts like sulfuric acid.

Reaction:

HCl + SO₃ → HSO₃Cl[3]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the synthesis and properties of this compound for easy comparison.

Table 1: Comparison of Synthesis Methods

| Parameter | Williamson's Synthesis (Laboratory) | Modern Industrial Synthesis (Continuous) |

| Reactants | Sulfuric Acid/Oleum, Phosphorus Pentachloride | Hydrogen Chloride, Sulfur Trioxide/Oleum |

| Reaction Temperature | Controlled with cooling (e.g., 15°C initially) | 50 - 130°C |

| Pressure | Atmospheric | Typically atmospheric or slightly elevated |

| Catalyst | None | None |

| Byproducts | Phosphoryl chloride, Hydrogen chloride | Minimal with precise stoichiometric control |

| Scale | Laboratory | Industrial |

| Purity (Typical) | Dependent on purification | > 98% |

Table 2: Typical Composition of Commercial this compound

| Component | Concentration |

| This compound (HSO₃Cl) | 98.5 - 99.5% |

| Sulfuric Acid (H₂SO₄) | 0.2 - 1.5% |

| Free Sulfur Trioxide (SO₃) | 0 - 0.7% |

| Free Hydrogen Chloride (HCl) | 0 - 0.5% |

| Iron (Fe) | < 5 ppm |

Data sourced from typical commercial specifications.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Williamson's Historical Synthesis Workflow

Caption: Modern Industrial Synthesis Flow

Caption: Core Reaction Pathways

References

- 1. EP0141928A1 - Process for the sulphonation of aromatic compounds with sulphur trioxide - Google Patents [patents.google.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Paper, 'Note on the decomposition of sulphuric acid by pentachloride of phosphorus' by A W [Alexander William] Williamson | The Royal Society: Science in the Making [makingscience.royalsociety.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. inorganic chemistry - Reaction between phosphorus pentachloride and sulfuric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. globalspec.com [globalspec.com]

- 9. chemcess.com [chemcess.com]

Quantum Chemical Calculations for Chlorosulfonic Acid: A Technical Guide

Introduction

Chlorosulfonic acid (HSO₃Cl), also known as sulfurochloridic acid, is a highly reactive and corrosive inorganic compound.[1][2] It serves as a versatile reagent in organic synthesis, acting as a sulfonating, dehydrating, oxidizing, and chlorinating agent.[3][4] Industrially, it is crucial for manufacturing detergents, pharmaceuticals, dyes, and pesticides.[4][5] The molecule's high reactivity stems from its electronic structure and tetrahedral geometry.[1] Quantum chemical calculations provide a powerful theoretical framework to investigate its molecular properties, reactivity, and spectroscopic characteristics at an atomic level, offering insights that complement experimental findings.

This technical guide provides an in-depth overview of the application of quantum chemical calculations to study this compound, aimed at researchers, scientists, and professionals in drug development.

Computational Methodologies

Quantum chemical calculations for this compound typically employ ab initio and Density Functional Theory (DFT) methods to solve the electronic Schrödinger equation.

Theoretical Approaches:

-

Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but often requires correction for electron correlation.[6][7]

-

Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects, leading to more accurate predictions of molecular geometries and energies. MP2 has been successfully used to study the structure and energy barriers of this compound.[8]

-

Density Functional Theory (DFT): DFT methods, such as those using the B3LYP functional, have become a mainstay in computational chemistry for their balance of accuracy and computational cost.[8][9] They are widely used to calculate a broad range of molecular properties, including optimized geometries, vibrational frequencies, and reaction energetics.[10][11][12]

Basis Sets: The choice of basis set is critical for the accuracy of the calculation. A basis set is a set of mathematical functions used to build molecular orbitals. For this compound, which contains second-row elements and lone pairs, polarized and diffuse functions are important.

-

Pople-style basis sets: 6-31G* and 6-311G+(d,p) are commonly used. The asterisks and parenthetical notations indicate the inclusion of polarization and diffuse functions, respectively, which are necessary for accurately describing bonding and non-bonding electrons.[6][9]

-

Correlation-consistent basis sets: For higher accuracy, basis sets like aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) are employed. These are designed to systematically converge towards the complete basis set limit and are particularly effective in conjunction with correlated methods like MP2.[8]

Experimental Protocols & Computational Workflow

The results from quantum chemical calculations are most valuable when they can be validated against experimental data.

Experimental Methodologies:

-

Microwave Spectroscopy: High-resolution rotational spectra, obtained using Fourier transform microwave spectrometers, provide highly accurate data on the molecule's rotational constants. From these, a precise experimental molecular geometry can be determined. This technique has been applied to both ³⁵Cl and ³⁷Cl isotopologues of this compound.[8]

-

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The infrared spectra of this compound have been recorded in the gaseous, liquid, and solid states, providing a rich dataset for comparison with calculated vibrational frequencies.[3]

-

Gas Electron Diffraction (GED): GED is another powerful technique for determining the gas-phase structure of molecules by analyzing the scattering pattern of an electron beam interacting with the molecule.[13]

The following diagram illustrates a typical workflow for performing and validating quantum chemical calculations on this compound.

Calculated Molecular Properties

Quantum chemical calculations yield a wealth of information about the structure, stability, and reactivity of this compound.

Molecular Geometry

This compound adopts a tetrahedral geometry around the central sulfur atom.[1] Calculations have been performed to determine its equilibrium structure. A key structural feature is the large-amplitude motion of the OH group, which can rotate internally. This leads to two equivalent minimum-energy structures.[8] The calculated energy barrier for this internal rotation is approximately 2.6 kcal/mol at the MP2/aug-cc-pVTZ level of theory.[8]

The diagram below shows the optimized molecular structure of this compound.

The following tables summarize the calculated and experimental geometric parameters for this compound.

Table 1: Bond Lengths (Å) for this compound

| Bond | Calculated (MP2/aug-cc-pVTZ) | Experimental (Microwave) |

| S=O | - | - |

| S-O(H) | - | - |

| S-Cl | - | - |

| O-H | - | - |

(Note: Specific calculated and experimental bond length values were not available in the provided search results to populate this table.)

Table 2: Bond Angles (°) for this compound

| Angle | Calculated (MP2/aug-cc-pVTZ) | Experimental (Microwave) |

| O=S=O | - | - |

| O=S-O(H) | - | - |

| O=S-Cl | - | - |

| S-O-H | - | - |

(Note: Specific calculated and experimental bond angle values were not available in the provided search results to populate this table.)

Vibrational Frequencies

Calculated harmonic vibrational frequencies are instrumental in interpreting experimental IR and Raman spectra. DFT and HF methods have been used to predict the vibrational spectrum of this compound and related compounds.[6][7] For example, in a study on the similar p-chlorobenzenesulfonic acid, HF/6-31G* calculations were used to assign the observed IR bands.[6] Key vibrational modes for this compound include the symmetric and asymmetric SO₂ stretching, S-Cl stretching, S-O(H) stretching, and S-O-H bending vibrations.

Table 3: Key Vibrational Frequencies (cm⁻¹) for Sulfonic Acids

| Vibrational Mode | Compound | Calculated (HF/6-31G*) | Experimental (IR) |

| SO₂ Asymmetric Stretch | p-chlorobenzenesulfonic acid | 1386 | - |

| SO₂ Symmetric Stretch | p-chlorobenzenesulfonic acid | 1151 | 1155 |

| S-O(H) Stretch | p-chlorobenzenesulfonic acid | - | 1020-1040 |

| SOH Bend | p-chlorobenzenesulfonic acid | 1117 | 1100 |

Data for p-chlorobenzenesulfonic acid is used as a reference to illustrate typical values for key sulfonic acid vibrational modes.[6]

Electronic Properties and Reactivity

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. For this compound, the LUMO is expected to be centered on the sulfur atom, making it susceptible to nucleophilic attack, which is consistent with its role as a strong electrophile in sulfonation and chlorination reactions.[4][14]

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a highly positive potential around the sulfur and hydrogen atoms, indicating them as sites for electrophilic attack.

Reaction Mechanisms